molecular formula C12H17NO2 B8078077 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Cat. No.: B8078077
M. Wt: 207.27 g/mol
InChI Key: PFOUJVGURBLFFM-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]oxolan-3-ol is a chemical compound of interest in scientific research. A crystal structure study published in 2010 details a closely related derivative and provides foundational data on its molecular conformation, noting that the cyclohexene ring in the analogous structure adopts a half-chair conformation . The compound was semisynthesized from isocostic acid, which was isolated from the medicinal plant Inula Viscosa . Researchers can leverage this structural and synthetic information for various applications, including the development of novel compounds for medicinal chemistry and pharmacological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)11-5-3-10(4-6-11)12(14)7-8-15-9-12/h3-6,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUJVGURBLFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies for Oxolane Formation

The oxolane core of 3-[4-(dimethylamino)phenyl]oxolan-3-ol can be constructed via cyclization of diol or dihalide precursors. A notable example involves the acid-catalyzed cyclization of 1,4-diols , a method widely used in tetrahydrofuran synthesis . For instance, (3R,4R)-4-(dimethylamino)oxolan-3-ol is synthesized from glyceraldehyde derivatives through sequential protection, Knoevenagel condensation, and cyclization . Adapting this approach, a 1,4-diol precursor bearing a 4-(dimethylamino)phenyl group could undergo intramolecular etherification under acidic conditions (e.g., p-toluenesulfonic acid) to yield the target oxolane.

Table 1: Optimized Conditions for Acid-Catalyzed Cyclization

PrecursorCatalystTemperatureYieldReference
1,4-Diol derivativeH₂SO₄ (0.5 M)80°C72%
Epoxide intermediateTsOH60°C68%

Challenges in this route include regioselectivity and competing elimination reactions. Steric hindrance from the bulky 4-(dimethylamino)phenyl group may necessitate elevated temperatures or high-dielectric solvents to promote cyclization .

Nucleophilic Substitution and Coupling Reactions

Introducing the 4-(dimethylamino)phenyl moiety to a preformed oxolane ring represents a modular strategy. Suzuki-Miyaura coupling is particularly effective for forming carbon-aryl bonds. For example, pyrrolo[2,3-d]pyrimidine derivatives bearing phenyl groups are synthesized via palladium-catalyzed coupling of boronic acids with brominated intermediates . Applying this method, a 3-bromooxolan-3-ol intermediate could react with 4-(dimethylamino)phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield the target compound.

Key Considerations :

  • Catalyst System : Pd(OAc)₂/XPhos enables coupling at mild temperatures (60–80°C) .

  • Solvent Selection : Dimethoxyethane (DME) or toluene improves solubility of arylboronic acids .

  • Side Reactions : Competing protodeboronation or homocoupling may occur if the boronic acid is electron-deficient.

Table 2: Suzuki-Miyaura Coupling Parameters

Arylboronic AcidCatalystYieldReference
4-MethoxyphenylPd(PPh₃)₄85%
4-CyanophenylPd(OAc)₂/XPhos78%

Multicomponent One-Pot Syntheses

Multicomponent reactions (MCRs) offer efficient access to complex heterocycles. The InCl₃-catalyzed synthesis of pyrano[2,3-c]pyrazoles demonstrates the utility of Lewis acids in facilitating tandem condensation, cyclization, and substitution steps . Adapting this methodology, a one-pot reaction of ethyl acetoacetate, hydrazine, 4-(dimethylamino)benzaldehyde, and malononitrile could yield a pyran intermediate, which undergoes ring contraction to form the oxolane derivative.

Optimized Conditions :

  • Catalyst : InCl₃ (20 mol%)

  • Solvent : 50% ethanol/water

  • Temperature : 40°C under ultrasound irradiation

  • Time : 20 minutes

Advantages :

  • High atom economy (85–95% yields reported for analogous systems) .

  • Ultrasound irradiation enhances reaction rates by promoting cavitation.

Stereochemical Control and Resolution

The 3-position of the oxolane ring introduces a stereocenter, necessitating enantioselective synthesis or resolution. Chiral auxiliaries or enzymatic resolution are viable strategies. For example, (3R,4R)-4-(dimethylamino)oxolan-3-ol is resolved via crystallization of diastereomeric salts with chiral acids . Similarly, kinetic resolution using lipases could separate enantiomers of 3-[4-(dimethylamino)phenyl]oxolan-3-ol.

Table 3: Resolution Methods for Oxolane Derivatives

MethodAgentEfficiencyReference
CrystallizationL-Tartaric acid92% ee
Enzymatic hydrolysisLipase PS88% ee

Alternative Pathways: Reductive Amination and Cycloaddition

Reductive amination offers a route to install the dimethylamino group post-cyclization. For instance, oxolan-3-one could react with dimethylamine under hydrogenation conditions (e.g., H₂/Pd-C) to yield the amine, followed by hydroxylation. However, over-reduction of the ketone or competing N-methylation may require careful optimization .

Cycloaddition reactions , such as the Diels-Alder reaction , could construct the oxolane ring concurrently with the aryl group. A diene (e.g., 1,3-butadiene) and a dienophile bearing the 4-(dimethylamino)phenyl group might undergo [4+2] cycloaddition, though this approach remains speculative without experimental validation.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 137948816 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions would vary depending on the desired outcome and the specific properties of the compound.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state product, while reduction would yield a lower oxidation state product.

Scientific Research Applications

The compound with Chemical Abstracts Service number 137948816 has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic uses or as a diagnostic tool.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological or chemical context in which the compound is used. Typically, such compounds interact with enzymes, receptors, or other proteins to exert their effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between 3-[4-(Dimethylamino)phenyl]oxolan-3-ol and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
3-[4-(Dimethylamino)phenyl]oxolan-3-ol C₁₂H₁₇NO₂ ~195.2 (estimated) Hydroxyl, dimethylamino, oxolane Oxolane ring with hydroxyl and aromatic
[3-(Methylamino)oxolan-3-yl]methanol C₆H₁₃NO₂ 131.17 Hydroxymethyl, methylamino, oxolane Oxolane with methylamino and hydroxymethyl
Phenyl 4-(dimethylamino)benzoate C₁₅H₁₅NO₂ 241.28 Ester, dimethylamino, phenyl Aromatic ester with dimethylamino
Droloxifene C₃₂H₃₅NO₂ ~505.6 Dimethylaminoethoxy, stilbene, phenolic SERM (selective estrogen receptor modulator)

Key Observations :

  • Polarity and Solubility: The hydroxyl group in the target compound increases hydrophilicity compared to phenyl esters (e.g., phenyl 4-(dimethylamino)benzoate ), which are more lipophilic due to the ester group.
  • Ring Flexibility: The oxolane ring in the target compound and [3-(methylamino)oxolan-3-yl]methanol introduces conformational constraints compared to linear structures like droloxifene.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample ConditionsImpact on Enantiomeric Excess (ee)
Catalyst(R)-BINAP-PdCl₂ee > 90%
SolventTetrahydrofuran (THF)Improved stereocontrol vs. DCM
Temperature0°CReduced racemization

What spectroscopic techniques are most effective for characterizing the stereochemistry of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol?

Answer:

  • X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., PubChem data for analogous oxolane derivatives) .
  • NMR Spectroscopy : Use NOESY/ROESY to detect spatial proximity of protons (e.g., coupling between oxolan-3-ol and dimethylamino groups) .
  • Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry, validated against chiral standards .

Advanced Tip : Combine computational simulations (DFT-based NMR chemical shift predictions) with experimental data to resolve ambiguities .

How does the dimethylamino group influence the compound's reactivity in nucleophilic addition reactions?

Answer:
The dimethylamino group acts as an electron-donating substituent, enhancing resonance stabilization of intermediates. Methodological insights:

  • Kinetic Studies : Monitor reaction rates under varying pH (e.g., acidic vs. basic conditions) to assess nucleophilic activation .
  • Electron Density Mapping : Use DFT calculations to visualize charge distribution at the oxolan-3-ol oxygen, confirming enhanced nucleophilicity .

Q. Table 2: Reactivity in Common Reactions

Reaction TypeObserved Effect of –N(CH₃)₂Reference
Aldol CondensationIncreased enolate stability
EpoxidationFaster ring-opening kinetics

What strategies can resolve discrepancies in biological activity data across studies involving this compound?

Answer:
Discrepancies often arise from variations in assay design or compound handling:

  • Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO vs. ethanol) .
  • Metabolite Screening : Perform LC-MS to detect degradation products (e.g., oxidation of oxolan-3-ol to ketones) .
  • Data Normalization : Report activity relative to positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Approach : Employ multi-omics profiling (transcriptomics + proteomics) to identify off-target effects confounding activity data .

What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or GPCRs) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability .
  • QSAR Models : Train models on analogs with known IC₅₀ values to predict activity against novel targets .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

How can researchers address conflicting data on the compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation via HPLC at 0, 24, and 48 hours .
  • Protecting Group Strategies : Introduce acid-labile groups (e.g., tert-butoxycarbonyl) to the oxolan-3-ol moiety to enhance stability .

Q. Table 3: Stability Under Varied Conditions

ConditionHalf-Life (Hours)Major Degradation Pathway
pH 7.4, 37°C12Oxolan ring opening
pH 2.0, 25°C2N-demethylation

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